molecular formula C13H17ClN4O2 B157344 Cardiogenol C hydrochloride CAS No. 671225-39-1

Cardiogenol C hydrochloride

Cat. No.: B157344
CAS No.: 671225-39-1
M. Wt: 296.75 g/mol
InChI Key: QQAHYSZVJLHCNA-UHFFFAOYSA-N
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Description

Cardiogenol C hydrochloride (C₁₃H₁₇ClN₄O₂·HCl, CAS 1049741-55-0) is a cell-permeable pyrimidine derivative with a molecular weight of 296.75 g/mol. It is a potent inducer of embryonic stem cell (ESC) differentiation into cardiomyocytes, exhibiting an EC₅₀ of 100 nM . This compound has garnered attention for its role in cardiac regeneration therapy, particularly in upregulating cardiac-specific markers (e.g., GATA4, Nkx2.5, Tbx5) and inducing cardiac-like sodium currents and spontaneous contractions in lineage-committed progenitor cells . Its mechanism involves activating the Wnt/β-catenin signaling pathway, which is critical for cardiac development, while also modulating chromatin remodeling proteins such as SIK1 and Smarce1 .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-(4-methoxyanilino)pyrimidin-4-yl]amino]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2.ClH/c1-19-11-4-2-10(3-5-11)16-13-15-7-6-12(17-13)14-8-9-18;/h2-7,18H,8-9H2,1H3,(H2,14,15,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAHYSZVJLHCNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=CC(=N2)NCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

671225-39-1
Record name Cardiogenol C hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Two-Step Nucleophilic Substitution Protocol

The foundational method involves a two-step reaction starting with 4,6-dichloropyrimidine as the precursor:

  • First Substitution :

    • Reagent : 4-methoxyaniline

    • Conditions :

      • Solvent: N-methyl-2-pyrrolidone (NMP)

      • Temperature: 160°C

      • Reaction Time: 8 minutes (continuous flow) or 12 hours (batch)

    • Outcome : Formation of 4-chloro-6-((4-methoxyphenyl)amino)pyrimidine.

  • Second Substitution :

    • Reagent : Ethanolamine

    • Conditions :

      • Solvent: NMP

      • Temperature: 200–280°C

      • Reaction Time: 10 minutes (continuous flow) or 24 hours (batch)

    • Outcome : Substitution at the 4-position yields 2-((2-((4-methoxyphenyl)amino)pyrimidin-4-yl)amino)ethanol.

Final Step : The free base is treated with hydrochloric acid in ethyl acetate to form the hydrochloride salt, isolated via filtration with a typical yield of 68% under optimized flow conditions.

Table 1: Comparative Yields of Synthesis Methods

MethodTemperature RangeReaction TimeYield (%)
Batch (Step 1)160°C12 hours55
Continuous Flow160–280°C18 minutes68
Batch (Step 2)200°C24 hours38

Continuous Flow Synthesis Innovations

Recent advancements highlight the superiority of continuous flow reactors over traditional batch methods:

  • Enhanced Efficiency :

    • Reduced reaction times from hours to minutes (e.g., 8 minutes for the first substitution vs. 12 hours in batch).

    • Improved heat transfer and mixing homogeneity prevent decomposition by-products.

  • Scalability :

    • Flow systems enable gram-scale production with consistent purity (>98% by HPLC).

    • Critical parameters:

      • Substrate concentration: 100 mM

      • Flow rate: 0.5–1 mL/min

      • Residence time: 8–10 minutes per step.

Analytical Characterization

Post-synthesis validation ensures structural fidelity and purity:

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.21 (s, 1H, pyrimidine H-5), 7.52 (d, J = 8.8 Hz, 2H, aromatic H), 6.94 (d, J = 8.8 Hz, 2H, aromatic H), 6.34 (s, 1H, NH), 3.75 (s, 3H, OCH₃), 3.60 (t, J = 5.6 Hz, 2H, CH₂OH), 3.25 (q, J = 5.6 Hz, 2H, CH₂NH).

  • Mass Spectrometry :

    • ESI-MS (m/z): 296.753 [M+H]⁺ (calculated for C₁₃H₁₇ClN₄O₂).

Purity Assessment

  • HPLC :

    • Column: C18, 5 μm, 4.6 × 150 mm

    • Mobile Phase: 0.1% TFA in H₂O/MeCN (70:30 → 50:50 over 20 min)

    • Retention Time: 12.4 min.

Stock Solution Preparation and Stability

Proper handling post-synthesis is critical for maintaining bioactivity:

Table 2: Stock Solution Guidelines

ParameterSpecification
SolventDMSO or sterile H₂O
Concentration10 mM (recommended for long-term use)
Storage-80°C (6 months), -20°C (1 month)
Freeze-Thaw Cycles≤3
  • Note : Sonication at 37°C for 15 minutes enhances solubility in aqueous buffers .

Chemical Reactions Analysis

Types of Reactions: Cardiogenol C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives and amine compounds .

Scientific Research Applications

Cardiac Cell Therapy

Research indicates that CgC can be utilized to improve the efficacy of cell transplantation therapies aimed at repairing damaged myocardium. Studies have demonstrated that pre-treating donor cells with CgC enhances their survival and functional integration post-transplantation .

High-Throughput Screening

The compound has been employed in high-throughput screening methods to identify strains capable of producing CgC, utilizing LC-MS technology to evaluate solubility, permeability, and metabolic stability . This approach facilitates the selection of viable candidates for further development.

Induction in Lineage-Committed Progenitor Cells

A pivotal study demonstrated that CgC effectively induced cardiomyogenic differentiation in already lineage-committed progenitor cells, showcasing its versatility beyond pluripotent stem cells. The treatment resulted in significant upregulation of cardiac markers and functional properties indicative of cardiomyocytes .

In Vivo Applications

In animal models, CgC has been shown to enhance cardiac repair following myocardial infarction by improving the functionality of transplanted stem or progenitor cells . This application underscores its potential in translational medicine.

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanism of Action

Compound Target Pathway Mechanism Key Proteins Affected
Cardiogenol C HCl Wnt/β-catenin Activates Wnt signaling β-catenin, SIK1, Smarce1
CCT031374 HBr β-catenin/TCF complex Inhibits β-catenin-TCF interaction TCF, Axin2
CHIR99021 GSK-3β Inhibits GSK-3β β-catenin stabilization
Astragaloside I Wnt/β-catenin Stimulates osteoblast differentiation β-catenin, Runx2
  • Cardiogenol C uniquely combines Wnt activation with epigenetic modulation (e.g., SIK1 upregulation), enhancing cardiac lineage commitment .

Efficacy and Functional Outcomes

Compound EC₅₀/Potency Functional Outcome in Progenitor Cells Limitations
Cardiogenol C HCl 100 nM Induces cardiac markers (cTnI, MHC); limited functional contraction Requires co-factors for full maturation
5-Azacytidine N/A Promotes cardiac differentiation via DNA demethylation Non-specific, high toxicity
CHIR99021 N/A Maintains ESC pluripotency; synergizes with Cardiogenol C Not standalone for cardiac differentiation
  • Cardiogenol C’s efficacy is cell-type dependent: It induces functional contractions in cardiovascular progenitor cells but fails in hair bulge progenitor cells (HBPCs) unless combined with other factors .

Structural and Functional Analogs

Compound Structural Class Functional Similarity Key Difference
Cardiogenol C HCl Pyrimidine derivative Induces cardiomyogenesis Targets Wnt + chromatin remodelers
CWP232228 Small molecule Inhibits Wnt/β-catenin Anti-cancer vs. pro-cardiac
DK419 Oral inhibitor Suppresses Wnt signaling Reduces β-catenin in cancer

Key Research Findings

  • Cardiogenol C activates Wnt/β-catenin and upregulates cardiac transcription factors (GATA4, Nkx2.5) in HBPCs, but functional contraction requires additional signaling .
  • Compared to 5-azacytidine, Cardiogenol C is more specific and less toxic, though both require combinatorial approaches for mature cardiomyocyte generation .
  • CHIR99021 synergizes with Cardiogenol C by maintaining progenitor cell viability during differentiation .

Notes

  • Clinical Limitations: None of these compounds have reported clinical trial data, emphasizing their experimental status .
  • Cell-Type Specificity: Cardiogenol C’s effectiveness varies between progenitor cell types (e.g., HBPCs vs. ESCs) .
  • Epigenetic Role: Cardiogenol C’s modulation of SIK1/Smarce1 provides a unique advantage over purely Wnt-focused compounds .

Biological Activity

Cardiogenol C hydrochloride is a small molecule compound that has garnered attention for its significant role in promoting cardiomyogenic differentiation, particularly from progenitor and stem cells. This article delves into the biological activity of Cardiogenol C, summarizing key research findings, mechanisms of action, and potential clinical applications.

Overview of this compound

Cardiogenol C is classified as a cell-permeable diaminopyrimidine compound . It has been shown to effectively induce the differentiation of embryonic stem cells (ESCs) into cardiomyocytes with an effective concentration (EC₅₀) of approximately 100 nM , without exhibiting significant cytotoxic effects even at higher concentrations up to 25 µM .

Research indicates that Cardiogenol C operates primarily through the activation of specific signaling pathways and transcription factors essential for cardiac differentiation:

  • Wnt Signaling Pathway Activation : Cardiogenol C appears to activate the Wnt signaling pathway, which is crucial for cardiac development. This activation is associated with the suppression of Kremen1, a negative regulator of Wnt signaling .
  • Transcription Factor Induction : The compound induces the expression of key cardiac transcription factors such as GATA4 , Nkx2.5 , and Tbx5 , which are pivotal in early cardiomyocyte development .
  • Differentiation into Cardiac Markers : Cardiogenol C treatment leads to the upregulation of cardiac-specific proteins including myosin heavy chain (MHC) and troponin I, indicating successful differentiation into cardiomyocyte-like cells .

In Vitro Studies

  • Embryonic Stem Cells : Cardiogenol C has been shown to promote the differentiation of human embryonic stem cells into functional cardiomyocytes, which exhibit characteristics similar to native cardiac cells .
  • Progenitor Cells : The compound also induces trans-differentiation in mouse hair bulge progenitor cells (HBPCs) into cardiomyocyte-like cells. This process involves the expression of cardiac markers and muscle proteins but does not result in functional contraction under standard conditions .
  • Lineage-Committed Progenitor Cells : Studies have demonstrated that Cardiogenol C can enhance cardiomyogenic function in lineage-committed progenitor cells, such as skeletal myoblasts and cardiovascular progenitor cells, leading to spontaneous contractions and sodium current activity characteristic of cardiac tissues .

Comparative Studies

A comparative analysis using proteomics revealed that Cardiogenol C influences several proteins related to cell differentiation and cardiac function. Notably, it enhances the expression of chromatin remodeling proteins that facilitate cardiac differentiation processes .

Case Studies

Several case studies highlight the therapeutic potential of Cardiogenol C in cardiac repair:

  • In one study, the application of Cardiogenol C in a rat model post-myocardial infarction showed improved myocardial repair through enhanced survival and trans-differentiation of transplanted progenitor cells into functional cardiomyocytes .
  • Another investigation focused on using Cardiogenol C to improve cell-based therapies for heart disease by enhancing the cardiomyogenic properties of donor cells prior to transplantation .

Data Summary

The following table summarizes key findings regarding the biological activity and effectiveness of Cardiogenol C:

Study FocusCell TypeKey FindingsEC₅₀ (nM)Cytotoxic Effects
Embryonic Stem CellsHuman ESCsInduces differentiation into functional cardiomyocytes100None at 25 µM
Hair Bulge Progenitor CellsMouse HBPCsInduces expression of cardiac markersN/ANone
Lineage-Committed ProgenitorsSkeletal MyoblastsEnhances cardiac-like functionsN/ANone

Q & A

Q. What is the molecular mechanism by which Cardiogenol C hydrochloride induces cardiomyocyte differentiation in embryonic stem cells (ESCs)?

this compound acts as a pyrimidine inducer that promotes ESC differentiation into cardiomyocytes by modulating key signaling pathways, including Wnt/β-catenin. It achieves an EC50 of 100 nM, suggesting high potency in activating cardiac-specific transcription factors like GATA4 and Nkx2.5. Researchers should validate this mechanism using inhibitors of β-catenin (e.g., DKK1) and assess downstream targets via qPCR or Western blot .

Q. What is the optimal concentration range for this compound in differentiation protocols?

The EC50 for cardiomyocyte differentiation is 100 nM, but effective concentrations typically range between 50–200 nM. Dose-response experiments should be performed across this range, with viability assays (e.g., MTT) to exclude cytotoxic effects at higher doses. Note that lineage-committed cells may require adjusted concentrations .

Q. Which biomarkers are critical for assessing cardiomyocyte differentiation efficiency?

Key markers include structural proteins (cTnT, α-actinin), ion channels (Nav1.5), and functional readouts (spontaneous contractions, calcium transients). Combine immunostaining, flow cytometry, and patch-clamp electrophysiology to validate differentiation. GAPDH or β-actin should serve as loading controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in differentiation efficiency across cell lines or experimental models?

Variability may arise from differences in ESC pluripotency status, culture conditions, or batch effects. Standardize protocols using defined media, matrix substrates (e.g., Matrigel), and quality-controlled reagents. Include positive controls (e.g., ISX-9 for comparative analysis) and replicate experiments across cell lines .

Q. What experimental designs mitigate confounding factors in longitudinal differentiation studies?

Use time-course analyses (12–72 hours) to monitor dynamic changes in cardiac markers (e.g., KGF, Ang-1). Employ single-cell RNA sequencing to identify heterogeneity in differentiation trajectories. Incorporate dual luciferase reporters (e.g., β-catenin-driven firefly luciferase) for real-time pathway activity monitoring .

Q. How does this compound interact with other signaling pathways (e.g., ERK, TGF-β) during differentiation?

Cardiogenol C may synergize with growth factors (e.g., BMP4) or small molecules (e.g., CHIR99021) to enhance differentiation. Use pathway-specific inhibitors (e.g., PD98059 for ERK) in combinatorial assays. Transcriptomic profiling (RNA-seq) can reveal crosstalk between Wnt/β-catenin and TGF-β pathways .

Q. What strategies address low viability in high-throughput differentiation screens?

Optimize seeding density (e.g., 10,000–20,000 cells/cm²) and use serum-free media to reduce variability. Pre-screen compounds for cytotoxicity using Alamar Blue or ATP-based assays. For 3D cultures, incorporate perfusion systems to improve nutrient/waste exchange .

Methodological Considerations

Q. How should researchers validate the specificity of this compound in differentiation assays?

Include negative controls (untreated ESCs) and off-target controls (e.g., cells treated with structurally similar but inactive analogs). CRISPR-Cas9 knockout of β-catenin or cardiac transcription factors can confirm pathway dependency .

Q. What are best practices for scaling up differentiation protocols for organoid or tissue engineering applications?

Transition to bioreactors with controlled oxygen tension (5% O₂) to mimic cardiac niches. Use biomaterial scaffolds (e.g., fibrin hydrogels) to support 3D tissue maturation. Monitor functional outcomes via contractility assays or microelectrode arrays .

Q. How can transcriptomic and proteomic data be integrated to refine differentiation protocols?

Pair RNA-seq with mass spectrometry to identify discordant mRNA-protein expression (e.g., post-transcriptional regulation of cardiac troponins). Prioritize targets validated across multiple omics layers for pathway enrichment analysis .

Data Interpretation and Reporting

Q. How should contradictory results from viability vs. differentiation assays be reported?

Discrepancies may indicate context-dependent effects. Use normalized metrics (e.g., differentiation efficiency per viable cell) and report raw data alongside normalized values. Transparently document batch effects and reagent sources .

Q. What statistical methods are appropriate for analyzing dose-response relationships?

Fit data to sigmoidal curves (e.g., four-parameter logistic model) using software like GraphPad Prism. Report EC50/IC50 with 95% confidence intervals and use ANOVA for multi-group comparisons .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.